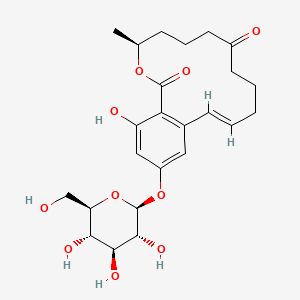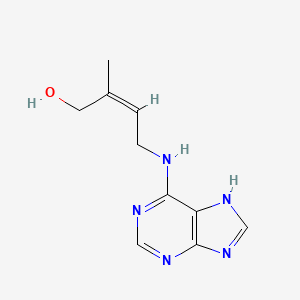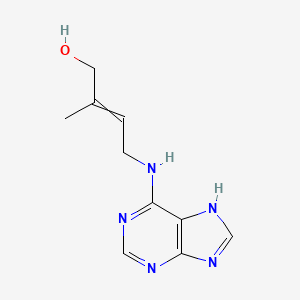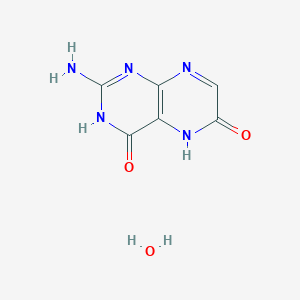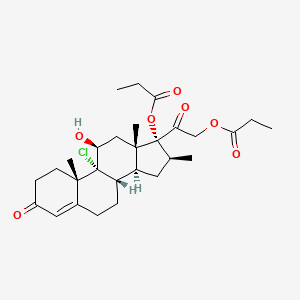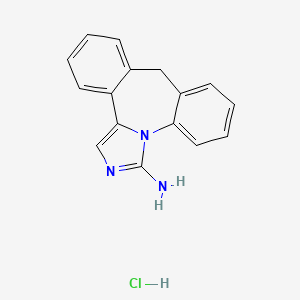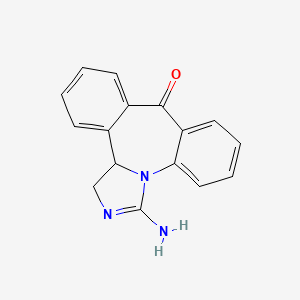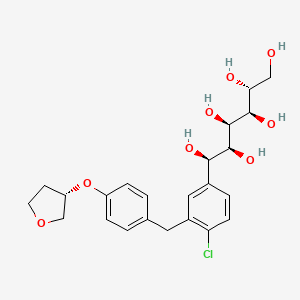
XRZ9SK8LLM
Descripción general
Descripción
an impurity of Empagliflozin
Aplicaciones Científicas De Investigación
Desarrollo de Métodos Analíticos
Impureza 1 de Ipragliflozina: es crucial para desarrollar métodos analíticos en la investigación farmacéutica. Sirve como un estándar de referencia para garantizar la exactitud y la confiabilidad de los métodos analíticos utilizados para detectar y cuantificar la presencia de impurezas en las sustancias y productos farmacéuticos {svg_1}.
Validación del Método
Este compuesto se utiliza en los procesos de validación del método para confirmar que los métodos analíticos empleados son adecuados para los fines previstos. Ayuda a establecer las características de rendimiento del método, como la especificidad, la sensibilidad, la precisión y la robustez {svg_2}.
Aplicaciones de Control de Calidad
En el contexto del control de calidad, Impureza 1 de Ipragliflozina se utiliza para verificar la pureza de los lotes de ipragliflozina durante la producción comercial. Asegura que el ingrediente farmacéutico activo (API) cumpla con los criterios predefinidos para los niveles de impurezas {svg_3}.
Cumplimiento Regulatorio
La impureza se puede utilizar para cumplir con los requisitos reglamentarios para las solicitudes de nuevos medicamentos abreviados (ANDA) o durante la presentación de archivos maestros de medicamentos (DMF). Ayuda a demostrar que el perfil de impurezas del API está bien caracterizado y controlado {svg_4}.
Estudios de Estabilidad
Impureza 1 de Ipragliflozina: juega un papel en los estudios de estabilidad, que son esenciales para determinar la vida útil de un fármaco. Se utiliza para evaluar cómo la calidad de una sustancia farmacéutica o un producto farmacéutico varía con el tiempo bajo la influencia de factores ambientales como la temperatura, la humedad y la luz {svg_5}.
Identificación de Impurezas Desconocidas
El compuesto también es instrumental en la identificación de impurezas desconocidas que pueden surgir durante la síntesis, el almacenamiento o la manipulación de productos farmacéuticos. Ayuda en la elucidación estructural de estas impurezas, lo cual es importante para las evaluaciones de seguridad {svg_6}.
Mecanismo De Acción
Target of Action
The primary target of XRZ9SK8LLM, also known as Ipragliflozin Impurity 1, is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney .
Mode of Action
This compound acts as a selective inhibitor of SGLT2 . By inhibiting SGLT2, it prevents the reabsorption of glucose by the kidneys, thereby promoting the excretion of glucose in the urine . This leads to a reduction in blood glucose levels .
Biochemical Pathways
The inhibition of SGLT2 by this compound disrupts the normal reabsorption of glucose in the kidney. Under normal circumstances, SGLT2 reabsorbs most of the glucose filtered by the kidneys. When sglt2 is inhibited, this reabsorption is reduced, leading to an increase in urinary glucose excretion . This ultimately results in a decrease in blood glucose levels .
Pharmacokinetics
It is known that it shows good pharmacokinetic properties following oral dosing . It is also known to induce sustained increases in urinary glucose excretion .
Result of Action
The primary result of this compound’s action is a reduction in blood glucose levels. By inhibiting SGLT2 and promoting urinary glucose excretion, it helps to lower blood glucose levels . This makes it potentially useful in the treatment of conditions characterized by hyperglycemia, such as diabetes .
Action Environment
The action of this compound is influenced by factors such as the patient’s renal function. For instance, its efficiency of action (fractional glucose excretion) is maintained in patients with renal impairment . The change in urinary glucose excretion in type 2 diabetes patients with moderate renal impairment was only 54% of that in patients with normal renal function, despite higher exposure in the patient with renal impairment .
Análisis Bioquímico
Biochemical Properties
XRZ9SK8LLM: plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in the regulation of glucose levels in the body. The nature of these interactions involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control . Additionally, This compound has been shown to modulate lipid and apolipoprotein profiles, which are essential for maintaining lipid homeostasis .
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, This compound has been observed to affect the AMPK/SIRT1 pathway, which plays a critical role in energy metabolism and cellular stress responses . Furthermore, it has been shown to reduce body weight, blood pressure, and serum liver enzymes, indicating its potential therapeutic benefits in metabolic disorders .
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound acts as a selective inhibitor of SGLT2, thereby preventing the reabsorption of glucose in the renal tubules . This inhibition results in increased urinary glucose excretion and subsequent reductions in blood glucose levels. Additionally, This compound has been shown to activate the AMPK/SIRT1 pathway, enhancing energy expenditure and improving metabolic health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. Studies have shown that this compound is stable under various conditions, with minimal degradation over extended periods . Long-term exposure to This compound has been associated with sustained improvements in glycemic control and metabolic health, indicating its potential for chronic therapeutic use
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively improve glycemic control and reduce body weight without significant adverse effects . At higher doses, This compound may cause toxic effects, including hypoglycemia and renal dysfunction . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily through its interaction with SGLT2 and the AMPK/SIRT1 pathway . By inhibiting SGLT2, this compound increases glucose excretion and reduces blood glucose levels. Additionally, the activation of the AMPK/SIRT1 pathway enhances energy expenditure and promotes fatty acid oxidation, contributing to improved metabolic health . These pathways highlight the multifaceted role of This compound in regulating glucose and lipid metabolism.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is primarily transported via the renal tubules, where it inhibits SGLT2 and promotes glucose excretion . Additionally, This compound is distributed to various tissues, including the liver and adipose tissue, where it exerts its metabolic effects . The localization and accumulation of this compound in specific tissues are crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of This compound is essential for its activity and function. This compound is primarily localized in the renal tubules, where it inhibits SGLT2 and promotes glucose excretion . Additionally, This compound may be targeted to specific compartments or organelles through post-translational modifications or targeting signals . Understanding the subcellular localization of This compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
(1R,2S,3R,4R,5R)-1-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClO8/c24-18-6-3-14(20(27)22(29)23(30)21(28)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)32-17-7-8-31-12-17/h1-6,10,17,19-23,25-30H,7-9,11-12H2/t17-,19+,20+,21+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDDAJYLEWTGMU-PNZPLEPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C(C(C(C(C(CO)O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620758-34-0 | |
| Record name | (1R)-1-C-(4-Chloro-3-((4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-D-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620758340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-1-C-(4-CHLORO-3-((4-(((3S)-TETRAHYDRO-3-FURANYL)OXY)PHENYL)METHYL)PHENYL)-D-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRZ9SK8LLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)
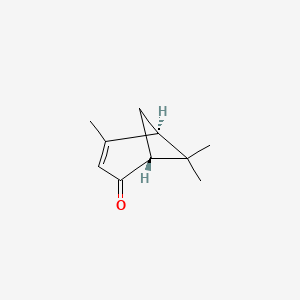
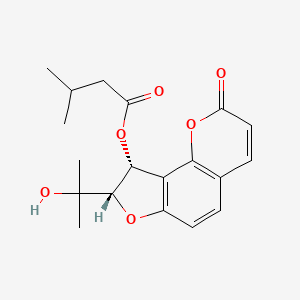
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)

